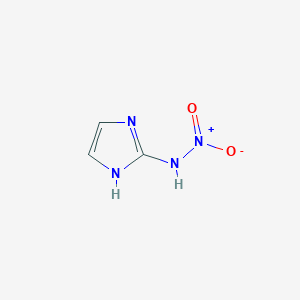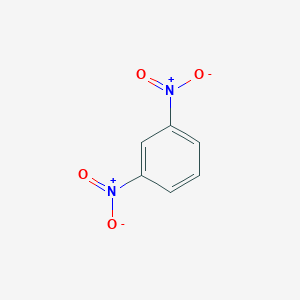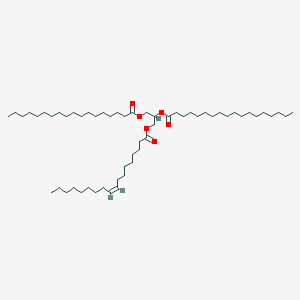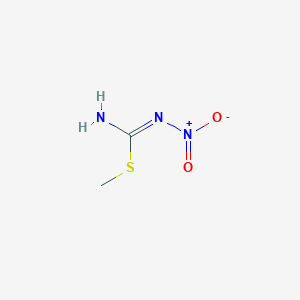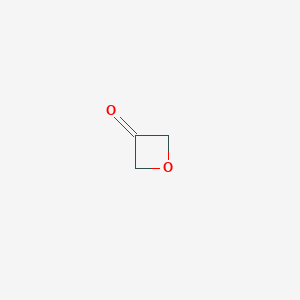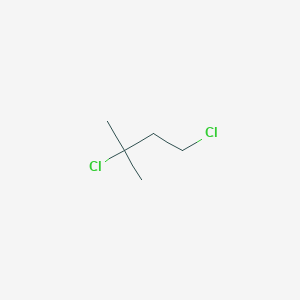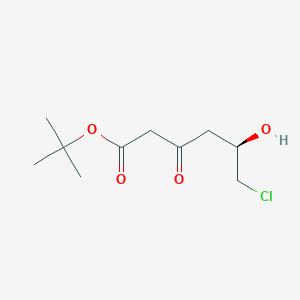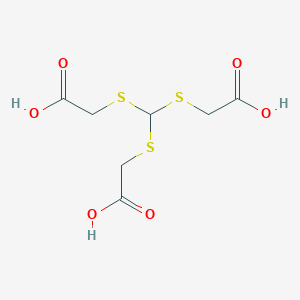
Ritiometan
Descripción general
Descripción
Ritiometan, también conocido como ácido (metilidenetritio)triacético, es una molécula pequeña con la fórmula química C7H10O6S3 y una masa molar de 286,33 g/mol . Se utiliza principalmente como agente antibacteriano en aerosoles y sprays nasales para tratar infecciones de la nariz y la garganta . En Francia, se comercializa bajo el nombre comercial Nécyrane .
Aplicaciones Científicas De Investigación
Ritiometan tiene varias aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ritiometan are not fully annotated yet .
Cellular Effects
It is known to be used in the treatment of viral rhinitis, suggesting it may have some impact on cells of the respiratory system .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known .
Subcellular Localization
The subcellular localization of this compound is not currently known .
Métodos De Preparación
La síntesis de Ritiometan implica la reacción de ácidos tricarboxílicos con compuestos que contienen azufre. Las rutas sintéticas exactas y las condiciones de reacción no están ampliamente documentadas en el dominio público. Los métodos de producción industrial probablemente involucran técnicas de síntesis orgánica estándar, incluido el uso de grupos protectores y pasos de purificación para garantizar la pureza del compuesto.
Análisis De Reacciones Químicas
Ritiometan experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir los átomos de azufre en tioles o disulfuros.
Sustitución: Los grupos carboxilo pueden sufrir reacciones de sustitución con nucleófilos, lo que lleva a la formación de ésteres o amidas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como alcoholes y aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Mecanismo De Acción
El mecanismo de acción exacto de Ritiometan no está completamente dilucidado. Se cree que ejerce sus efectos antibacterianos interfiriendo con la síntesis de la pared celular bacteriana o alterando las vías metabólicas esenciales dentro de las células bacterianas . Los objetivos moleculares y las vías involucradas probablemente están relacionados con la capacidad del compuesto para interactuar con enzimas y proteínas que contienen azufre.
Comparación Con Compuestos Similares
Ritiometan es único debido a su estructura de ácido tricarboxílico y sus grupos que contienen azufre. Compuestos similares incluyen:
Ácido tricarbálico: Otro ácido tricarboxílico con propiedades químicas similares pero que carece de átomos de azufre.
Ácido tioacético: Un compuesto que contiene azufre con una estructura más simple en comparación con this compound.
Ácido sulfanílico: Un ácido sulfónico aromático utilizado en diversas aplicaciones industriales.
La singularidad de this compound radica en su combinación de ácido tricarboxílico y grupos de azufre, que contribuyen a sus propiedades antibacterianas específicas y aplicaciones en preparaciones nasales.
Propiedades
IUPAC Name |
2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNBQISDCFIEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(SCC(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188468 | |
| Record name | Ritiometan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34914-39-1 | |
| Record name | Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34914-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritiometan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritiometan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ritiometan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-[methylidynetris(thio)]trisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITIOMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



